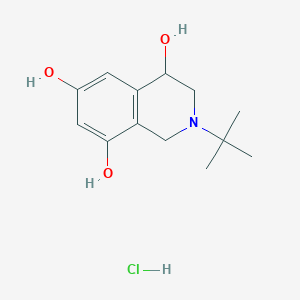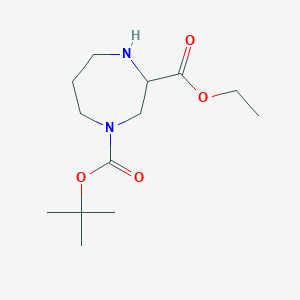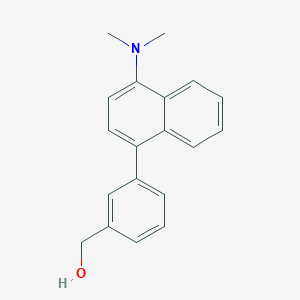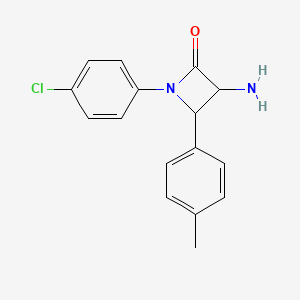
2-(tert-Butyl)-1,2,3,4-tetrahydroisoquinoline-4,6,8-triol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(tert-Butyl)-1,2,3,4-tetrahydroisoquinoline-4,6,8-triol hydrochloride is a complex organic compound that belongs to the class of tetrahydroisoquinolines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-1,2,3,4-tetrahydroisoquinoline-4,6,8-triol hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor, followed by the introduction of the tert-butyl group and hydroxyl groups through various chemical reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
化学反应分析
Types of Reactions
2-(tert-Butyl)-1,2,3,4-tetrahydroisoquinoline-4,6,8-triol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of quinones, while reduction can yield alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with unique properties .
科学研究应用
2-(tert-Butyl)-1,2,3,4-tetrahydroisoquinoline-4,6,8-triol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals .
作用机制
The mechanism of action of 2-(tert-Butyl)-1,2,3,4-tetrahydroisoquinoline-4,6,8-triol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and protecting cells from oxidative stress. It may also modulate various signaling pathways involved in inflammation and cell survival, making it a potential candidate for therapeutic applications .
相似化合物的比较
Similar Compounds
tert-Butylhydroquinone: A synthetic antioxidant used in food preservation and industrial applications.
tert-Butyl alcohol: A common solvent and intermediate in organic synthesis.
tert-Butyl chloride: Used in the production of other organic compounds and as a reagent in various chemical reactions.
Uniqueness
2-(tert-Butyl)-1,2,3,4-tetrahydroisoquinoline-4,6,8-triol hydrochloride is unique due to its combination of a tert-butyl group and multiple hydroxyl groups, which confer distinct chemical and biological properties.
属性
分子式 |
C13H20ClNO3 |
|---|---|
分子量 |
273.75 g/mol |
IUPAC 名称 |
2-tert-butyl-3,4-dihydro-1H-isoquinoline-4,6,8-triol;hydrochloride |
InChI |
InChI=1S/C13H19NO3.ClH/c1-13(2,3)14-6-10-9(12(17)7-14)4-8(15)5-11(10)16;/h4-5,12,15-17H,6-7H2,1-3H3;1H |
InChI 键 |
PHXHNMVYYWWYCE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)N1CC(C2=C(C1)C(=CC(=C2)O)O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![n-Benzyl-6-chloro-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11844962.png)
![6-(10,10-Difluoro-2,7-diazaspiro[4.5]decan-2-yl)picolinonitrile](/img/structure/B11844966.png)




![10-Methyl-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride](/img/structure/B11845009.png)

![(3S,6R)-5-[(tert-butoxy)carbonyl]-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B11845025.png)




![3-bromo-5-phenyl-1H-Pyrazolo[3,4-b]pyridine](/img/structure/B11845059.png)
